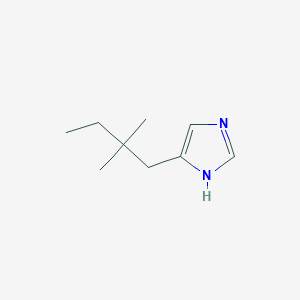
3-ethoxy-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-4-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group at the 3-position and a trifluoromethyl group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable benzoic acid derivative. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Another approach involves the etherification of a 3-hydroxybenzoic acid derivative with an ethylating agent such as ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3). This reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. For example, the use of crown-ether catalysts in a mixed solvent system can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-ethoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 3-ethoxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The ethoxy group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the ethoxy group.
4-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group at the 4-position only.
3-Ethoxybenzoic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-ethoxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-ethoxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-8-5-6(9(14)15)3-4-7(8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
CAKMKMXVRMQZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-chloropyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B8296446.png)



![(3S,5R)-5-Methyl-3-[1-((4R,5S)-4-methyl-2-oxo-5-phenyl-oxazolidin-3-yl)-methanoyl]-heptanoic acid tert-butyl ester](/img/structure/B8296472.png)







